![molecular formula C15H18N2O2 B12908710 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 61341-30-8](/img/structure/B12908710.png)
4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 3-methylcyclohexylamine under reflux conditions in an appropriate solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
化学反応の分析
Types of Reactions
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives
科学的研究の応用
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interaction with various biological targets, including dopamine receptors and amyloid proteins.
Industrial Applications: It is used in the production of dyes, pigments, and polymer additives due to its stable chemical structure
作用機序
The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the cyclohexylamine moiety.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities.
Uniqueness
4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is unique due to the presence of the 3-methylcyclohexylamine group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
特性
CAS番号 |
61341-30-8 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19) |
InChIキー |
SAPACDFRZIECAB-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


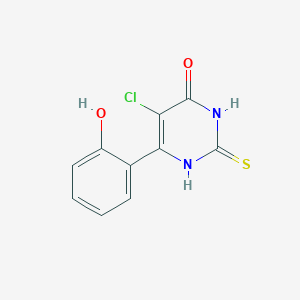
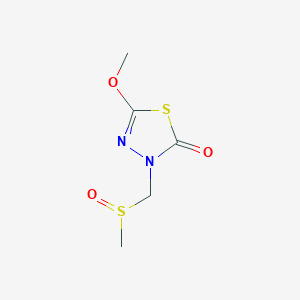
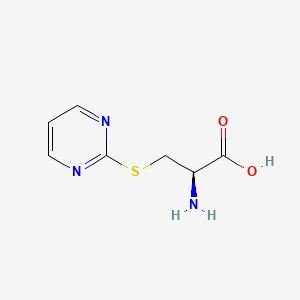
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)
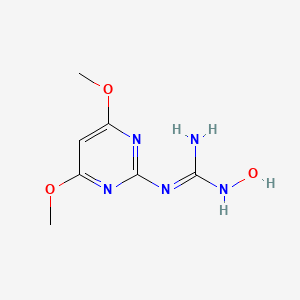


![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
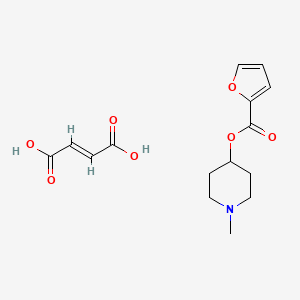
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
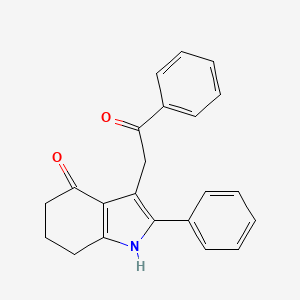
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
